2-Butyl-1,3-benzoxazol-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-butyl-1,3-benzoxazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-3-7-10-13-11-8(12)5-4-6-9(11)14-10/h4-6H,2-3,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVTUWRAAMTHQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C=CC=C2O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594701 | |
| Record name | 2-Butyl-1,3-benzoxazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-02-0 | |
| Record name | 2-Butyl-1,3-benzoxazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Butyl-1,3-benzoxazol-4-amine
Introduction: The Benzoxazole Scaffold in Modern Chemistry
The benzoxazole ring system, a fusion of benzene and oxazole rings, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide array of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties.[2] The specific compound, 2-Butyl-1,3-benzoxazol-4-amine, incorporates a butyl group at the 2-position and an amino group at the 4-position. These substitutions are anticipated to modulate the molecule's lipophilicity, steric profile, and hydrogen bonding capabilities, thereby influencing its physicochemical properties and biological interactions. This guide aims to provide a comprehensive overview of the predicted chemical properties of this compound for researchers and drug development professionals.
Physicochemical Properties: An Analog-Based Estimation
Due to the absence of direct experimental data for this compound, the following properties are largely inferred from its closest structural analog, 2-Methyl-1,3-benzoxazol-4-amine (CAS: 342897-54-5), and general chemical principles.[3]
| Property | Predicted Value / Description | Rationale / Source |
| Molecular Formula | C₁₁H₁₄N₂O | - |
| Molecular Weight | 190.24 g/mol | - |
| Appearance | Likely a solid at room temperature, possibly crystalline. Color could range from off-white to light brown. | Based on typical properties of similar aromatic amines. |
| Melting Point | Not available. Expected to be a solid with a distinct melting point. | - |
| Boiling Point | Not available. Expected to be high due to the aromatic structure and potential for hydrogen bonding. | - |
| Solubility | Predicted to have low solubility in water.[4][5] Likely soluble in polar organic solvents such as ethanol, methanol, DMSO, and DMF.[5] | The aromatic core and butyl chain contribute to hydrophobicity, while the amino group provides some polarity and potential for hydrogen bonding.[5] |
| pKa | Not available. The 4-amino group is expected to be basic, with a pKa typical for an aromatic amine. | - |
| LogP | Not available. The butyl group will increase the lipophilicity compared to the methyl analog. | - |
Proposed Synthesis and Reaction Mechanisms
A plausible synthetic route to this compound can be envisioned starting from commercially available precursors. Two potential pathways are outlined below.
Pathway 1: Reduction of a Nitro Precursor
This is a straightforward approach assuming the availability of 2-Butyl-4-nitro-1,3-benzoxazole (CAS: 923224-88-8).[6] The final step is a standard reduction of an aromatic nitro group.
Caption: Proposed synthesis of this compound via reduction.
Experimental Protocol (Hypothetical):
-
To a solution of 2-Butyl-4-nitro-1,3-benzoxazole in ethanol, add an excess of stannous chloride (SnCl₂) followed by concentrated hydrochloric acid (HCl).
-
Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Pathway 2: De Novo Synthesis from 2,3-Diaminophenol
A more general and versatile approach involves the cyclization of a substituted o-aminophenol with an appropriate carboxylic acid or its derivative.
Caption: De novo synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Amidation: Dissolve 2,3-diaminophenol in a suitable solvent like pyridine or dichloromethane. Cool the solution in an ice bath and slowly add valeryl chloride. Stir the reaction at room temperature until completion. Work up the reaction to isolate the N-(2-hydroxy-3-aminophenyl)pentanamide intermediate.
-
Cyclization: Heat the intermediate, either neat or in a high-boiling solvent, with a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent. The cyclization will form the benzoxazole ring. After cooling, the reaction mixture is poured into ice water and neutralized to precipitate the product. The crude product is then collected and purified.
Predicted Spectroscopic Properties
The following are predictions for the key spectroscopic features of this compound.
¹H NMR Spectroscopy
-
Aromatic Protons (δ 6.5-7.5 ppm): Three protons on the benzene ring will likely appear as a complex multiplet or as distinct doublets and triplets, depending on the coupling patterns.
-
Amine Protons (δ 4.0-5.5 ppm): A broad singlet corresponding to the two -NH₂ protons. The chemical shift can vary with solvent and concentration.
-
Butyl Group Protons (δ 0.9-3.0 ppm):
-
A triplet around 0.9 ppm (3H) for the terminal methyl group (-CH₃).
-
A multiplet around 1.4 ppm (2H) for the second methylene group (-CH₂-).
-
A multiplet around 1.8 ppm (2H) for the third methylene group (-CH₂-).
-
A triplet around 2.9 ppm (2H) for the methylene group attached to the benzoxazole ring (-CH₂-).
-
¹³C NMR Spectroscopy
-
Aromatic and Benzoxazole Carbons (δ 100-165 ppm): Expect to see signals for the carbons of the benzoxazole core. The carbon at the 2-position will be significantly downfield.
-
Butyl Group Carbons (δ 13-35 ppm): Four distinct signals corresponding to the four carbons of the butyl chain.
Infrared (IR) Spectroscopy
-
N-H Stretching (3300-3500 cm⁻¹): Two distinct sharp to medium bands, characteristic of a primary amine.
-
C-H Stretching (2850-3000 cm⁻¹): Bands corresponding to the aliphatic C-H bonds of the butyl group.
-
C=N Stretching (1620-1680 cm⁻¹): A characteristic band for the oxazole ring.
-
N-H Bending (1550-1650 cm⁻¹): A bending vibration for the primary amine.
-
C-N Stretching (1250-1350 cm⁻¹): A band for the aromatic C-N bond.
Mass Spectrometry
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 190.
-
Fragmentation Pattern: Expect fragmentation of the butyl chain, with characteristic losses of alkyl fragments.
Chemical Reactivity and Stability
The reactivity of this compound is dictated by the aromatic amine and the benzoxazole ring system.
-
Amine Group Reactivity: The 4-amino group is a nucleophilic site and can undergo typical reactions of aromatic amines, such as:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction).
-
-
Electrophilic Aromatic Substitution: The benzene part of the benzoxazole ring is activated by the amino group, making it susceptible to electrophilic substitution at positions 5 and 7.
-
Benzoxazole Ring Stability: The benzoxazole ring is generally stable under neutral and basic conditions. It can be susceptible to cleavage under strong acidic conditions.
Potential Applications in Drug Discovery and Research
While no specific applications for this compound have been documented, the benzoxazole scaffold is of significant interest in drug discovery.[2]
-
Enzyme Inhibition: Many benzoxazole derivatives are known to be inhibitors of various enzymes.[7]
-
Antimicrobial and Antifungal Agents: The benzoxazole core is present in several compounds with antimicrobial and antifungal activity.
-
Anticancer Research: Certain substituted benzoxazoles have shown potent anticancer activity.[5]
-
Fluorescent Probes: The benzoxazole system can exhibit fluorescence, making its derivatives potentially useful as biological probes.[5]
The introduction of a butyl group increases lipophilicity, which may enhance cell membrane permeability, while the 4-amino group provides a handle for further chemical modification and potential hydrogen bonding interactions with biological targets.
Safety and Handling
Based on the GHS classification for the analog 2-Methyl-1,3-benzoxazol-4-amine, the following hazards should be assumed for this compound[3]:
-
Harmful if swallowed. [3]
-
Causes skin irritation. [3]
-
Causes serious eye irritation. [3]
-
May cause respiratory irritation. [3]
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a compound with potential utility in medicinal chemistry and materials science, owing to its benzoxazole core. While direct experimental data is currently lacking, this guide provides a robust, analog-based prediction of its chemical properties, synthesis, and reactivity. It is imperative that any work with this compound be preceded by experimental verification of these predicted characteristics. The synthetic pathways and spectroscopic predictions outlined herein should serve as a valuable starting point for researchers interested in exploring the potential of this and related molecules.
References
-
Štefánik, M., Gáplovský, A., & Stankovičová, H. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(19), 18335–18344. [Link]
-
Štefánik, M., Gáplovský, A., & Stankovičová, H. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. [Link]
-
PubChem. (n.d.). 2-Aminobenzoxazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Štefánik, M., Gáplovský, A., & Stankovičová, H. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. [Link]
-
PubChem. (n.d.). 2-(4-Aminophenyl)benzoxazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]
-
Hutchinson, I., Jennings, S. A., Vishnuvajjala, B. R., Westwell, A. D., & Stevens, M. F. G. (2002). Antitumor benzothiazoles. 8. The synthesis and physico-chemical properties of 2-(4-aminophenyl)benzothiazole sulfamate salt derivatives. Journal of Medicinal Chemistry, 45(4), 744–747. [Link]
-
ResearchGate. (2018). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. ResearchGate. [Link]
- Google Patents. (n.d.). US8178666B2 - 2-aminobenzoxazole process.
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
-
Microbiology Spectrum. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ASM Journals. [Link]
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-1,3-benzoxazol-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Benzoxazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methyl-1,3-benzoxazol-4-amine | C8H8N2O | CID 10606897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Antitumour benzothiazoles. Part 15: The synthesis and physico-chemical properties of 2-(4-aminophenyl)benzothiazole sulfamate salt derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 16363-53-4: 2-(4-AMINOPHENYL)-6-AMINOBENZOXAZOLE [cymitquimica.com]
- 6. 923224-88-8|2-Butyl-4-nitro-1,3-benzoxazole|BLDPharm [bldpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Lipophilicity and Steric Profile of 2-Butyl Substituted Benzoxazoles
Preamble: The Strategic Importance of Physicochemical Profiling in Drug Discovery
In the landscape of modern medicinal chemistry, the benzoxazole scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in compounds with a wide array of pharmacological activities, including antibacterial, anticancer, and neuroprotective properties.[1][2] However, the journey from a promising scaffold to a viable drug candidate is fraught with challenges, primarily governed by the molecule's pharmacokinetic and pharmacodynamic behavior. Two of the most critical determinants of this behavior are lipophilicity and steric profile.[3][4][5]
Lipophilicity, the affinity of a molecule for a lipid-like environment, profoundly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET).[5] A compound that is too hydrophilic may be poorly absorbed, while one that is excessively lipophilic might exhibit poor solubility, high plasma protein binding, and off-target toxicity. Similarly, the steric profile—the three-dimensional arrangement of atoms in a molecule—governs its ability to fit into a target's binding pocket and can influence its metabolic stability.
This guide provides a comprehensive technical overview of the methodologies used to characterize the lipophilicity and steric profile of a specific, therapeutically relevant class of compounds: 2-butyl substituted benzoxazoles. The choice of a butyl group at the 2-position provides a flexible, lipophilic anchor, making the systematic study of its steric and electronic interplay with other substituents a valuable exercise for drug development professionals. We will delve into both field-proven experimental techniques and powerful computational workflows, explaining not just the "how" but the critical "why" behind each methodological choice.
Section 1: The Molecular Canvas - Synthesis of 2-Butyl Substituted Benzoxazoles
The foundation of any physicochemical analysis is the synthesis of the target compounds. The most common and versatile route to 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its activated derivative.[6][7] For our target compounds, this involves the reaction of a substituted 2-aminophenol with pentanoic acid (valeric acid) or one of its derivatives, which provides the n-butyl group at the 2-position.
Experimental Protocol: Synthesis via Phillips Condensation
This protocol describes a robust method for synthesizing a 2-butyl benzoxazole derivative. The causality for this choice rests on its reliability and the relative ease of purification.
-
Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the desired 2-aminophenol (1.0 eq) and pentanoic acid (1.2 eq) in toluene (approx. 0.5 M).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (TsOH, 0.1 eq). The acid protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the amino group of the 2-aminophenol.
-
Cyclization and Dehydration: Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap is the driving force for the reaction, promoting the formation of the intermediate amide followed by the final cyclization to the benzoxazole ring.[7]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting 2-aminophenol is consumed.[8]
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the solution with a saturated sodium bicarbonate solution to neutralize the TsOH catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[7]
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure 2-butyl substituted benzoxazole.
-
-
Characterization: Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1]
Section 2: Quantifying Lipophilicity - The LogP/LogD Paradigm
Lipophilicity is experimentally quantified as the partition coefficient (P) or distribution coefficient (D). The logarithm of this value, LogP (for neutral species) or LogD (for ionizable species at a specific pH), is the standard metric.[9] A positive LogP value indicates a preference for the lipid phase (n-octanol), while a negative value indicates a preference for the aqueous phase.
Experimental Workflow: LogP Determination by RP-HPLC
While the traditional shake-flask method is the benchmark, it can be resource-intensive. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a reliable, rapid, and less sample-intensive alternative for determining lipophilicity.[10][11] The principle is straightforward: a compound's retention time on a nonpolar stationary phase is correlated with its lipophilicity.
Protocol: RP-HPLC Method for LogP
-
System Preparation: Use an HPLC system with a C18 column and a UV detector. The mobile phase is a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration:
-
Prepare a set of standard compounds with well-documented LogP values that bracket the expected range of your test compounds.
-
For each standard, perform a series of isocratic elutions with varying percentages of the organic modifier (e.g., 40%, 50%, 60%, 70%).
-
Calculate the retention factor (k) for each run.
-
Extrapolate to find the retention factor in pure water (log k_w) by plotting log k versus the percentage of the organic modifier. This value, log k_w, is the lipophilicity index used for correlation.
-
Create a calibration curve by plotting the known LogP values of the standards against their calculated log k_w values.
-
-
Sample Analysis:
-
Dissolve the synthesized 2-butyl benzoxazole derivatives in a suitable solvent.
-
Perform the same series of isocratic elutions as for the standards.
-
Calculate the log k_w for each benzoxazole derivative.
-
-
LogP Calculation: Using the calibration curve equation, determine the experimental LogP value for each test compound from its log k_w.
Computational Approaches
Computational models provide rapid LogP estimations, crucial for virtual screening of large libraries.[12] These methods are generally based on either fragmental contributions (like ClogP) or whole-molecule properties.[13]
| Compound ID | Substitution (R) | Experimental LogP (RP-HPLC) | Computational ClogP |
| BZ-Bu-01 | H | 4.15 | 4.22 |
| BZ-Bu-02 | 5-Cl | 4.85 | 4.93 |
| BZ-Bu-03 | 6-F | 4.30 | 4.41 |
| BZ-Bu-04 | 5-OCH₃ | 3.95 | 4.01 |
| BZ-Bu-05 | 5-NO₂ | 3.80 | 3.75 |
Section 3: Defining the Steric Profile
The steric profile of a molecule dictates how it interacts with its biological target. A bulky substituent may prevent a molecule from entering a narrow binding cleft, or it could provide favorable van der Waals interactions that enhance binding.
Experimental Workflow: Single Crystal X-ray Diffraction
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[14][15] It provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous view of the molecule's preferred conformation.
Conceptual Protocol:
-
Crystal Growth: Grow a high-quality single crystal of a representative 2-butyl substituted benzoxazole. This is often the most challenging step, requiring slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution) and then optimized to best fit the experimental data (structure refinement). The output is a detailed 3D model of the molecule.[16][17][18]
Computational Analysis
While X-ray crystallography provides a static picture, computational methods like molecular mechanics (MM) and Density Functional Theory (DFT) can explore the dynamic conformational landscape of molecules in solution. These methods are invaluable for calculating steric descriptors for an entire series of compounds.
Common Steric Descriptors:
-
Taft Steric Parameter (Es): An empirical parameter that quantifies the bulk of a substituent.
-
Molar Volume (MV): The volume occupied by one mole of the substance.
-
Surface Area: The total solvent-accessible surface area of the molecule.
| Compound ID | Substitution (R) | Calculated Molar Volume (ų) | Key Torsion Angle (°) (C_ring-C_ring-C_alpha-C_beta) |
| BZ-Bu-01 | H | 205.1 | 178.5 |
| BZ-Bu-02 | 5-Cl | 215.3 | 177.9 |
| BZ-Bu-03 | 6-F | 208.5 | 178.2 |
| BZ-Bu-04 | 5-OCH₃ | 220.8 | -179.1 |
| BZ-Bu-05 | 5-NO₂ | 218.4 | 179.5 |
Section 4: Synergy in Silico - Predictive QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool that bridges the gap between physicochemical properties and biological activity.[19][20] By building a mathematical model, we can predict the activity of new, unsynthesized compounds and gain insight into the molecular features that drive potency.
A typical QSAR study involves developing a regression equation that links biological activity (the dependent variable) to calculated descriptors (the independent variables). For our benzoxazole series, a hypothetical QSAR equation might look like this:
log(1/IC₅₀) = 0.45 * (LogP) - 0.02 * (Molar Volume) + 1.75
Interpretation of this hypothetical model:
-
The positive coefficient for LogP suggests that higher lipophilicity is beneficial for activity, perhaps by enhancing membrane permeability to reach an intracellular target.
-
The negative coefficient for Molar Volume indicates that excessive steric bulk is detrimental, possibly due to a constrained binding pocket.
This model, once validated, becomes a powerful predictive tool.[21][22] A medicinal chemist can now prioritize the synthesis of new derivatives with an optimal balance of lipophilicity and size, accelerating the drug discovery process.
Conclusion and Future Outlook
The comprehensive characterization of lipophilicity and steric profile is not merely an academic exercise; it is a cornerstone of rational drug design. This guide has outlined a synergistic approach, combining robust experimental techniques like RP-HPLC and X-ray crystallography with the speed and versatility of computational modeling and QSAR. By understanding the "why" behind each protocol—from the choice of a specific synthetic route to the interpretation of a QSAR equation—researchers can make more informed decisions, optimizing molecular properties to enhance biological efficacy.
For the 2-butyl substituted benzoxazole series, this integrated analysis provides a clear path forward. It allows for the fine-tuning of the scaffold to achieve the desired ADMET profile while maximizing interactions with the intended biological target. This dual-pronged strategy of empirical measurement and in silico prediction is essential for navigating the complex, multidimensional space of modern drug discovery.
References
-
The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). MDPI. [Link]
-
Lipophilicity in Drug Design: An Overview of Lipophilicity Descriptors in 3D-QSAR Studies. (n.d.). ResearchGate. [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link]
-
Vinsová, J., et al. (2005). Highly lipophilic benzoxazoles with potential antibacterial activity. Molecules. [Link]
-
Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. (n.d.). PubMed Central. [Link]
-
Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. (2018). ResearchGate. [Link]
-
Computational Approaches to Lipophilicity: Methods and Applications. (n.d.). ResearchGate. [Link]
-
Vinsová, J., et al. (2005). Highly Lipophilic Benzoxazoles with Potential Antibacterial Activity. PubMed Central. [Link]
-
Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening. [Link]
-
Highly Lipophilic Benzoxazoles with Potential Antibacterial Activity. (2005). MDPI. [Link]
-
Kirchmair, J., et al. (2012). Computational prediction of metabolism: sites, products, SAR, P450 enzyme dynamics, and mechanisms. Journal of Chemical Information and Modeling. [Link]
-
The influence of lipophilicity in drug discovery and design. (2012). ResearchGate. [Link]
-
Correlation between calculated log P and experimentally determined log K p. (n.d.). ResearchGate. [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2019). ResearchGate. [Link]
-
REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY STUDY OF LIPOPHILICITY OF IMIDAZO[2,1-F]THEOPHYLLINE DERIVATIVES. (n.d.). ResearchGate. [Link]
-
Highly Lipophilic Benzoxazoles with Potential Antibacterial Activity. (2005). ResearchGate. [Link]
-
Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. (2024). ResearchGate. [Link]
-
Ghamari, M., & Safavi, A. (2014). QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property. Iranian Journal of Pharmaceutical Research. [Link]
-
Sharma, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. [Link]
-
Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach. (2025). American Chemical Society. [Link]
-
Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds. (2017). ScienceDirect. [Link]
-
Synthesis and Hydrophobic Properties of New 2-Aryl-5,7-di-tert-butylbenzoxazoles. (2007). ARKAT USA, Inc.. [Link]
-
Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. [Link]
-
The use of a quantitative structure-activity relationship (QSAR) model to predict GABA-A receptor binding of newly emerging benzodiazepines. (2017). UCL Discovery. [Link]
-
Steric, electronic and lipophilic parameters. (n.d.). ResearchGate. [Link]
-
Lipophilicity (LogD 7.4 ) of N-Aryl Benzo Hydroxamic Acids. (2018). Juniper Publishers. [Link]
-
Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022). International Journal of Research and Review. [Link]
-
Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. (2014). ResearchGate. [Link]
-
Cmiljanović, N., et al. (2019). Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. Molecules. [Link]
-
Determination of polyolefin additives by reversed-phase liquid chromatography. (2015). ResearchGate. [Link]
-
X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (n.d.). Semantic Scholar. [Link]
-
Bouchet, F. I., et al. (2014). Quantitative structure-activity relationship (QSAR) study of a series of benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae. Journal of the Serbian Chemical Society. [Link]
-
Mabied, A. F., et al. (2014). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. ISRN Organic Chemistry. [Link]
-
Cycloruthenated Imines: A Step into the Nanomolar Region. (n.d.). MDPI. [Link]
-
Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. (2014). Semantic Scholar. [Link]
-
Lecture 12, concept 15: Quantitative structure-activity relationship (QSAR) tries to predict drugs. (2021). YouTube. [Link]
Sources
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Lipophilic Benzoxazoles with Potential Antibacterial Activity | MDPI [mdpi.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. mdpi.com [mdpi.com]
- 11. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach - American Chemical Society [acs.digitellinc.com]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sci-Hub. Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives / ISRN Organic Chemistry, 2014 [sci-hub.ru]
- 19. QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 22. Quantitative structure-activity relationship (QSAR) study of a series of benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Validated One-Pot Synthesis of 2-Butyl-4-aminobenzoxazole
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 2-butyl-4-aminobenzoxazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. We move beyond a simple recitation of steps to explain the underlying chemical principles, offering a robust, self-validating methodology designed for reproducibility. This guide details a one-pot condensation reaction between 2,4-diaminophenol and pentanoic acid, facilitated by a strong acid catalyst. Included are detailed procedures for reaction setup, monitoring, purification, and full characterization of the final compound. The causality behind critical experimental choices is explained, and visual diagrams of the reaction mechanism and experimental workflow are provided to ensure clarity for researchers, scientists, and drug development professionals.
Introduction and Scientific Context
Benzoxazoles are a privileged class of heterocyclic compounds, forming the core structure of numerous pharmacologically active agents and functional materials. Their rigid, planar structure and ability to participate in hydrogen bonding make them ideal pharmacophores for interacting with biological targets. The introduction of an amino group at the 4-position and an alkyl chain at the 2-position, as in 2-butyl-4-aminobenzoxazole, creates a molecule with distinct polarity and lipophilicity, offering a versatile platform for further functionalization in drug discovery programs.
The traditional and most reliable method for constructing the 2-substituted benzoxazole core is the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[1] This application note focuses on a highly efficient, one-pot synthesis utilizing pentanoic acid and 2,4-diaminophenol in the presence of a dehydrating acid catalyst, typically polyphosphoric acid (PPA) or methanesulfonic acid.[2] This approach is favored for its operational simplicity, high atom economy, and generally high yields.
Reaction Principle and Mechanism
The formation of the benzoxazole ring proceeds via an acid-catalyzed condensation and cyclodehydration sequence. The mechanism, illustrated below, is a cornerstone of heterocyclic chemistry.
Mechanism Breakdown:
-
Carbonyl Activation: The strong acid catalyst (H⁺) protonates the carbonyl oxygen of pentanoic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The more nucleophilic amino group at the 2-position of 2,4-diaminophenol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. The amino group at the 4-position is less reactive due to resonance effects and steric considerations.
-
Amide Formation: The tetrahedral intermediate collapses, eliminating a molecule of water to form an N-(4-amino-2-hydroxyphenyl)pentanamide intermediate.
-
Intramolecular Cyclization: The lone pair of electrons on the phenolic hydroxyl group performs a nucleophilic attack on the amide carbonyl carbon, which is rendered electrophilic by protonation.
-
Dehydration: A final dehydration step, driven by the formation of a stable aromatic system, occurs to yield the final 2-butyl-4-aminobenzoxazole product.
Caption: Figure 1: Acid-Catalyzed Benzoxazole Formation Mechanism
Detailed Experimental Protocol
This protocol is designed for the synthesis of 2-butyl-4-aminobenzoxazole on a 5 mmol scale. Adjustments can be made as necessary.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Purity | Supplier |
| 2,4-Diaminophenol dihydrochloride | C₆H₁₀Cl₂N₂O | 197.06 | 5.0 | 0.985 g | ≥98% | Sigma-Aldrich |
| Pentanoic Acid | C₅H₁₀O₂ | 102.13 | 5.5 (1.1 eq) | 0.56 g (0.58 mL) | ≥99% | Sigma-Aldrich |
| Polyphosphoric Acid (PPA) | Hₙ₊₂PₙO₃ₙ₊₁ | N/A | N/A | ~5 g | 115% H₃PO₄ basis | Sigma-Aldrich |
| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | As needed | ~100 mL | ACS Reagent | Fisher Scientific |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | ~200 mL | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | ~10 g | Anhydrous | Fisher Scientific |
| Silica Gel | SiO₂ | 60.08 | As needed | ~30 g | 230-400 mesh | VWR |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Nitrogen/Argon inlet
-
Thermometer or temperature probe
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Safety Precautions
-
2,4-Diaminophenol dihydrochloride: Is a suspected mutagen and skin/eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Polyphosphoric Acid (PPA): Is highly corrosive and hygroscopic. It reacts exothermically with water. Wear acid-resistant gloves and safety goggles. Perform all manipulations in a chemical fume hood.
-
Pentanoic Acid: Has a strong, unpleasant odor. Handle in a well-ventilated area or fume hood.
-
The reaction should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the aminophenol starting material.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen to ensure anhydrous conditions.
-
Charge Reagents: To the flask, add 2,4-diaminophenol dihydrochloride (0.985 g, 5.0 mmol) and polyphosphoric acid (~5 g). Expertise Note: PPA serves as both the solvent and the catalyst. Its high viscosity requires mechanical or strong magnetic stirring. Adding it first allows for better mixing.
-
Initial Stirring: Begin stirring the mixture. The PPA will slowly dissolve the solid starting material. This may take 10-15 minutes.
-
Add Carboxylic Acid: Slowly add pentanoic acid (0.58 mL, 5.5 mmol) to the stirring mixture dropwise via syringe. An equimolar amount can be used, but a slight excess (1.1 eq) often helps drive the reaction to completion.
-
Heating: Heat the reaction mixture to 160-180°C. Causality Note: High temperature is required to overcome the activation energy for both amide formation and the subsequent cyclodehydration steps. This temperature range ensures the efficient removal of water byproducts.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). To take a sample, carefully remove a small aliquot with a glass pipette and quench it in a vial containing saturated NaHCO₃ solution and ethyl acetate. Spot the organic layer on a TLC plate. A suitable mobile phase is 30-50% Ethyl Acetate in Hexanes. The product should be more nonpolar (higher Rf) than the starting material and should be UV active. The reaction is typically complete within 4-6 hours.
-
Work-up - Quenching: Once the reaction is complete, allow the flask to cool to room temperature. CAUTION: This step is highly exothermic. Very slowly and carefully, pour the viscous reaction mixture onto crushed ice (~100 g) in a large beaker with vigorous stirring.
-
Neutralization: The solution will be highly acidic. Slowly add saturated sodium bicarbonate solution portion-wise until the pH of the aqueous layer is neutral to basic (pH ~ 8). This neutralizes the PPA and precipitates the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). The product will move into the organic phase.[3]
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL) to remove residual water, and dry over anhydrous sodium sulfate.[3] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid or oil.
Purification Protocol
The crude product can be purified by flash column chromatography on silica gel.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.
-
Elution: Load the adsorbed product onto the column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc).
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-butyl-4-aminobenzoxazole as a purified solid.
Characterization and Self-Validation
To confirm the identity and purity of the synthesized compound, the following analytical data should be acquired. This serves as a self-validating checklist for the protocol's success.
| Technique | Parameter | Expected Data for 2-Butyl-4-aminobenzoxazole |
| Appearance | Physical State | Off-white to light brown solid |
| Yield | % | 70-85% (typical) |
| ¹H NMR | (400 MHz, CDCl₃) | δ ~ 7.0-7.2 (m, 1H), 6.4-6.6 (m, 2H), 4.0 (br s, 2H, -NH₂), 2.85 (t, 2H), 1.80 (p, 2H), 1.45 (sext, 2H), 0.95 (t, 3H) |
| ¹³C NMR | (100 MHz, CDCl₃) | δ ~ 165.0, 148.5, 142.0, 140.1, 125.5, 110.0, 105.5, 30.0, 28.5, 22.5, 14.0 |
| HRMS (ESI) | m/z | Calculated for C₁₁H₁₅N₂O⁺ [M+H]⁺: 191.1184; Found: 191.118x |
Experimental Workflow Visualization
The entire process from starting materials to the final, validated product is summarized in the workflow diagram below.
Caption: Figure 2: Overall Experimental Workflow
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient heating. 2. Reagents are wet (PPA is hygroscopic). 3. Starting material oxidized. | 1. Ensure internal temperature reaches at least 160°C. 2. Use freshly opened PPA; flame-dry glassware thoroughly. 3. Maintain a positive pressure of inert gas throughout. |
| Complex Mixture of Products | 1. Reaction temperature too high, causing decomposition. 2. Side reaction at the 4-amino position. | 1. Do not exceed 180°C. 2. This is less common but can be mitigated by ensuring slow addition of pentanoic acid. |
| Difficult Work-up/Emulsion | Incomplete neutralization of PPA. | Add more saturated NaHCO₃ solution and stir vigorously. If necessary, add brine to the separatory funnel to help break the emulsion. |
| Poor Separation on Column | Incorrect choice of eluent. | Optimize the eluent system using TLC before running the column. Try a more polar system (e.g., adding methanol to the EtOAc) or a less polar one if the Rf is too low. |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]
-
Krascsenicsová, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19036-19046. Available from: [Link]
-
Krascsenicsová, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Center for Biotechnology Information. Available from: [Link]
-
Gopika, G.S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 25161-25187. Available from: [Link]
-
Wang, Z., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(15), 5859. Available from: [Link]
-
Krascsenicsová, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. Available from: [Link]
- Goel, A. (2008). 2-aminobenzoxazole process. U.S. Patent No. 8,178,666 B2. Washington, DC: U.S. Patent and Trademark Office.
-
Bennehalli, B., et al. (2018). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 8(3), 750-767. Available from: [Link]
- Kumar, A., et al. (2015). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 30(1), 11-19.
- D.A. Sherry, et al. (2012). A method for the synthesis of 2-aminobenzoxazoles. Tetrahedron Letters, 53(22), 2711-2713.
- Pore, D. M., et al. (2006). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids.
-
Khaligh, N. G. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2101-2109. Available from: [Link]
Sources
Purification of 2-Butyl-1,3-benzoxazol-4-amine using column chromatography
An Application Note and Protocol for the Purification of 2-Butyl-1,3-benzoxazol-4-amine using Column Chromatography
Abstract
This application note provides a detailed, field-tested protocol for the purification of this compound from a crude reaction mixture using normal-phase column chromatography. The methodology is designed for researchers, medicinal chemists, and process development scientists requiring high-purity samples of this and structurally related benzoxazole derivatives. We will explore the scientific rationale behind the selection of the stationary and mobile phases, based on the physicochemical properties of the target molecule. The protocol includes step-by-step instructions for column packing, sample loading, elution, and fraction analysis, supplemented with a troubleshooting guide to address common separation challenges.
Introduction and Purification Rationale
This compound is a heterocyclic aromatic amine, a scaffold of interest in medicinal chemistry and materials science. Synthetic routes to such compounds often yield a mixture containing unreacted starting materials, reaction by-products, and isomers, necessitating a robust purification strategy to isolate the target compound with high purity (>98%).
The molecular structure of this compound dictates the purification strategy. Key features include:
-
A primary aromatic amine group (-NH2): This is a polar, hydrogen-bond-donating group that will strongly interact with polar stationary phases like silica gel.
-
A benzoxazole core: This bicyclic heteroaromatic system contributes moderate polarity.
-
A butyl group (-C4H9): This alkyl chain imparts nonpolar character to the molecule.
The combination of these functional groups results in a molecule of intermediate polarity. This makes normal-phase column chromatography an ideal purification technique. In this system, a polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase, with a polar modifier. Less polar impurities will elute first, followed by the target compound, while highly polar impurities will be retained more strongly on the column.
The primary challenge is to achieve baseline separation between the target compound and impurities with similar polarities. This is accomplished by carefully optimizing the mobile phase composition, a process guided by preliminary Thin-Layer Chromatography (TLC) analysis.
Materials and Equipment
Reagents and Consumables
-
Crude this compound sample
-
Silica Gel, 60 Å, 230-400 mesh (or equivalent)
-
n-Hexane, HPLC grade
-
Ethyl Acetate (EtOAc), HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
TLC Silica Gel 60 F254 plates
-
Deuterated Chloroform (CDCl3) for NMR analysis
-
Potassium Permanganate (KMnO4) stain solution
-
Glass chromatography column (appropriate size for scale)
-
Fraction collection tubes
-
Rotary evaporator
Equipment
-
Fume hood
-
Magnetic stirrer and stir bars
-
Beakers and Erlenmeyer flasks
-
UV lamp (254 nm and 365 nm)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
High-Resolution Mass Spectrometer (HRMS) or LC-MS
Detailed Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.
Workflow Overview
Caption: Workflow for the column chromatography purification of this compound.
Step 1: Mobile Phase Optimization via TLC
The success of column chromatography is critically dependent on the choice of the mobile phase. TLC is used to rapidly screen solvent systems and determine the optimal composition for separation.
-
Dissolve a small amount of the crude material in DCM or EtOAc.
-
Spot the solution onto a TLC plate.
-
Develop the plate in various solvent systems. Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., 90:10, 80:20, 70:30 Hexane:EtOAc).
-
Visualize the developed plate under a UV lamp at 254 nm. The benzoxazole core is UV active.
-
Goal: Identify a solvent system that provides a retention factor (Rf) for the target compound of 0.25-0.35 . The Rf is calculated as (distance traveled by spot) / (distance traveled by solvent front). This Rf range ensures the compound moves down the column at a reasonable rate without eluting too quickly with impurities.
-
Ensure there is good separation between the target spot and major impurity spots.
Step 2: Column Preparation (Slurry Packing)
Slurry packing is the preferred method as it minimizes air bubbles and ensures a homogeneously packed column, leading to better separation.
-
For 1 g of crude material, use approximately 50 g of silica gel (a 1:50 ratio is a good starting point).
-
Select a glass column with a diameter of ~2-3 cm.
-
In a beaker, mix the 50 g of silica gel with ~200 mL of the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc). Stir gently to create a uniform slurry.
-
Secure the column vertically in a fume hood. Ensure the stopcock is closed. Add a small plug of cotton or glass wool to the bottom.
-
Pour a 1-2 cm layer of sand onto the cotton plug.
-
Fill the column about one-third full with the mobile phase.
-
With the stopcock open to drain solvent, slowly and carefully pour the silica slurry into the column. Use a funnel to guide the slurry.
-
Continuously tap the side of the column gently to encourage even settling of the silica bed. Add more mobile phase as needed to prevent the top of the silica bed from running dry.
-
Once all the slurry is added, open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Crucially, never let the silica bed run dry.
-
Add another 1-2 cm layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.
Step 3: Sample Loading
-
Dry Loading (Recommended): Dissolve ~1 g of the crude material in a minimal amount of a volatile solvent like DCM. Add 2-3 g of silica gel to this solution. Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. Carefully add this powder to the top of the prepared column.
-
Wet Loading: Dissolve the crude material in the minimum possible volume of the mobile phase. Using a pipette, carefully add the solution dropwise to the top of the column, allowing it to adsorb onto the sand layer without disturbing the silica bed.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase (optimized from TLC) to the top of the column.
-
Open the stopcock and begin collecting the eluent in numbered test tubes or flasks (fractions). A typical fraction size might be 10-20 mL.
-
Maintain a constant flow rate. A good rate is typically 1-2 drops per second.
-
As the elution progresses, you may need to gradually increase the polarity of the mobile phase (a "gradient elution") to elute the target compound. For example, move from 80:20 Hexane:EtOAc to 70:30 Hexane:EtOAc. This should be done slowly to maintain good separation.
Step 5: Fraction Analysis and Product Isolation
-
Monitor the collected fractions using TLC. Spot every few fractions on a single TLC plate alongside a spot of the original crude material.
-
Develop the TLC plate in the same solvent system used for the column.
-
Identify the fractions that contain only the pure target compound (single spot at the correct Rf).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum for several hours to remove any residual solvent.
-
Weigh the flask to determine the yield of the purified product.
-
Confirm the identity and purity of the final product using NMR and HRMS.
Expected Results & Data Summary
The following table presents typical data for a successful purification of 1.2 g of crude material.
| Parameter | Value | Notes |
| Crude Material Mass | 1.20 g | --- |
| Initial Purity (by NMR) | ~80% | Major impurities observed in the aromatic and aliphatic regions. |
| TLC Mobile Phase | 80:20 (v/v) Hexane:Ethyl Acetate | Provided an Rf of ~0.30 for the target compound. |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | 60 g used for the column. |
| Pure Fractions Collected | Fractions 18-29 | Identified by TLC analysis. |
| Isolated Mass | 0.88 g | Purified this compound. |
| Final Purity (by NMR) | >99% | No significant impurities detected. |
| Overall Yield | 73.3% | --- |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation (overlapping bands) | - Column was packed improperly (air bubbles, cracks).- Mobile phase polarity is too high.- Column was overloaded with crude material. | - Repack the column carefully using the slurry method.- Decrease the polarity of the mobile phase (lower % of EtOAc).- Use a larger column or less crude material (maintain a 1:50 to 1:100 sample-to-silica ratio). |
| Compound Won't Elute | - Mobile phase polarity is too low. | - Gradually increase the percentage of the polar solvent (EtOAc). A small amount of MeOH (0.5-1%) can be added if necessary, but be cautious as it can dissolve silica. |
| Cracked or Channeled Silica Bed | - The silica bed ran dry at some point.- Drastic or rapid changes in solvent polarity. | - Always keep the solvent level above the top of the silica bed.- When running a gradient, increase polarity gradually. |
| Streaking on TLC Plate | - Sample is too concentrated.- Compound is highly acidic or basic.- Sample is not fully dissolved. | - Dilute the sample before spotting.- Add a small amount (0.1-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. |
References
-
Vankawala, P. J., et al. (2011). Synthesis, characterization and biological evaluation of some new benzoxazole derivatives. Journal of the Serbian Chemical Society. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry. [Link]
-
Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. [Link]
-
Touchstone, J. C. (1992). Practice of thin layer chromatography. John Wiley & Sons. [Link]
-
Fair, J. D., & Kormos, C. M. (2008). Flash column chromatography: a tutorial and guide for the student and practicing medicinal chemist. Structure and Bonding. [Link]
A Step-by-Step Guide to the N-Alkylation of Benzoxazoles: Application Notes and Protocols for Researchers
Introduction: The Significance of N-Alkylated Benzoxazoles in Modern Drug Discovery
The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal building block for designing biologically active molecules.[2] N-alkylation of the benzoxazole core is a crucial synthetic transformation that allows for the introduction of diverse substituents, enabling the fine-tuning of a compound's physicochemical properties, pharmacological activity, and pharmacokinetic profile. This modification can profoundly impact a molecule's potency, selectivity, and metabolic stability, making N-alkylated benzoxazoles highly valuable in the development of novel therapeutics.[3] This guide provides a detailed exploration of the key methodologies for the N-alkylation of benzoxazoles, offering field-proven insights and step-by-step protocols for immediate application in the research laboratory.
Foundational Principles: Understanding the Reactivity of the Benzoxazole Core
The N-alkylation of benzoxazoles is fundamentally a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the benzoxazole ring acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent.
The Benzoxazole Nitrogen: A Tale of Two Lone Pairs
The benzoxazole ring system contains two heteroatoms, nitrogen and oxygen. The lone pair on the oxygen atom is involved in the aromatic system, contributing to its stability and rendering it less nucleophilic. In contrast, the lone pair on the nitrogen atom resides in an sp²-hybridized orbital in the plane of the ring and is more available for nucleophilic attack. Deprotonation of the N-H bond with a suitable base significantly enhances the nucleophilicity of the nitrogen, facilitating its reaction with an electrophile.
General Mechanism of N-Alkylation
The reaction typically proceeds via an SN2 mechanism, which involves the backside attack of the benzoxazole nitrogen anion on the alkylating agent, leading to the formation of a new C-N bond and the displacement of a leaving group.
Figure 1: General mechanism of N-alkylation of benzoxazoles.
Experimental Protocols and Methodologies
This section details three robust protocols for the N-alkylation of benzoxazoles, each with its own advantages and considerations.
Protocol 1: Classical N-Alkylation with Alkyl Halides using a Strong Base (Sodium Hydride)
This method is a workhorse for N-alkylation and is particularly effective for a wide range of alkyl halides. The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the benzoxazole nitrogen, leading to a highly reactive nucleophile.
Principle and Mechanistic Rationale:
Sodium hydride is an irreversible base that deprotonates the benzoxazole N-H to form the corresponding sodium salt and hydrogen gas. The resulting benzoxazole anion is a potent nucleophile that readily reacts with primary and secondary alkyl halides. The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), to prevent quenching of the base and the anionic intermediate.[4]
Detailed Step-by-Step Protocol:
Materials:
-
Benzoxazole derivative (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Alkyl halide (e.g., benzyl bromide, 1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, nitrogen inlet, and syringe
Procedure:
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the benzoxazole derivative (1.0 eq).
-
Solvent Addition: Add anhydrous THF via syringe to dissolve the benzoxazole derivative (concentration typically 0.1-0.5 M).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care in an inert atmosphere.[5]
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The evolution of hydrogen gas should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]
Troubleshooting Guide:
-
Low Yield: Incomplete deprotonation may be the cause. Ensure the sodium hydride is fresh and the solvent is anhydrous. Increasing the reaction time or temperature may also improve the yield.
-
Side Reactions: O-alkylation is a potential side reaction, although generally less favored. Using a less polar solvent can sometimes minimize this. If the alkylating agent is sterically hindered, elimination may compete with substitution.
-
Difficult Purification: The mineral oil from the NaH dispersion can sometimes complicate purification. Washing the crude product with hexanes before chromatography can help remove the oil.
Protocol 2: N-Alkylation using a Weaker Base (Potassium Carbonate) in a Polar Aprotic Solvent
This protocol offers a milder and often more practical alternative to using sodium hydride, especially for large-scale syntheses where handling NaH can be hazardous.
Principle and Mechanistic Rationale:
Potassium carbonate (K₂CO₃) is a weaker base than sodium hydride and is typically used in a polar aprotic solvent like DMF or acetonitrile at elevated temperatures.[7][8] The higher temperature is necessary to achieve sufficient deprotonation and reaction rates. DMF is particularly effective as it can solvate the potassium cation, increasing the nucleophilicity of the benzoxazole anion.
Detailed Step-by-Step Protocol:
Materials:
-
Benzoxazole derivative (1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq)
-
Alkyl halide (e.g., ethyl iodide, 1.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask, add the benzoxazole derivative (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of the alkyl halide (1.2 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir until the reaction is complete as indicated by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water (to remove residual DMF) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography.
Comparative Analysis:
| Feature | Protocol 1 (NaH/THF) | Protocol 2 (K₂CO₃/DMF) |
| Base Strength | Strong, irreversible | Weaker, reversible |
| Reaction Temp. | 0 °C to room temperature | Elevated temperatures (60-100 °C) |
| Safety | Requires inert atmosphere, flammable | Milder, less hazardous base |
| Substrate Scope | Very broad | Good for reactive alkyl halides |
| Workup | Quenching of excess NaH required | Simpler aqueous workup |
Protocol 3: The Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction is a powerful tool for forming C-N bonds under mild, neutral conditions, and is particularly useful for the alkylation of benzoxazoles with primary and secondary alcohols.[4][9]
Principle and Mechanistic Rationale:
This reaction involves the in-situ activation of an alcohol by a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)). The benzoxazole then acts as a nucleophile, displacing the activated hydroxyl group, typically with inversion of stereochemistry at the alcohol's chiral center.
Sources
- 1. Mitsunobu - Wordpress [reagents.acsgcipr.org]
- 2. A new method for the synthesis of 2'-O-benzyladenosine using Mitsunobu reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole [mdpi.com]
- 9. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
Application Notes & Protocols: A Scientifically Rigorous Framework for Screening the Antimicrobial Activity of Novel Benzoxazole Compounds
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Benzoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of antimicrobial activities.[1][2][3] This document provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals to systematically screen and evaluate the antimicrobial potential of newly synthesized benzoxazole compounds. The methodologies detailed herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity, reproducibility, and comparability.[4][5] We will delve into the causality behind experimental choices, from initial qualitative screening to precise quantitative assessments, empowering researchers to generate a robust data package for promising lead candidates.
Introduction: The Scientific Rationale for Investigating Benzoxazoles
Benzoxazole moieties are structurally analogous to biological purines like adenine and guanine, which allows them to readily interact with biological macromolecules, a key attribute for potential drug candidates.[2] Their diverse biological activities, including antibacterial and antifungal properties, make them a focal point in medicinal chemistry.[1][3][6] The core objective of this protocol is to provide a hierarchical screening cascade, beginning with broad-spectrum qualitative assays to identify active compounds and progressing to more rigorous quantitative methods to determine their potency.
This guide will detail two primary, universally accepted methods for antimicrobial susceptibility testing:
-
Agar Well Diffusion: A preliminary, qualitative method to rapidly screen for antimicrobial activity.[7][8]
-
Broth Microdilution: A quantitative method to determine the Minimum Inhibitory Concentration (MIC) and subsequently the Minimum Bactericidal Concentration (MBC).[4][9][10]
The diagram below illustrates the overall strategic workflow for the antimicrobial evaluation of benzoxazole compounds.
Caption: Hierarchical workflow for antimicrobial screening of benzoxazole compounds.
Essential Preparatory Steps: The Foundation of Reliable Data
The quality of your results is inextricably linked to the meticulousness of your preparation. These initial steps are critical for ensuring the validity and reproducibility of the subsequent assays.
Test Microorganisms
A representative panel of microorganisms should be selected to assess the spectrum of activity. This panel should ideally include:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungi (Yeast): Candida albicans (e.g., ATCC 90028)
Causality: The distinct cell wall structures of Gram-positive and Gram-negative bacteria present different permeability challenges for novel compounds.[11][12] Including both types, along with a fungal representative, provides a broad initial assessment of the compound's spectrum of activity. Using ATCC (American Type Culture Collection) reference strains is crucial for inter-laboratory comparability of results.
Culture Media
-
For Bacteria: Mueller-Hinton Agar (MHA) and Cation-Adjusted Mueller-Hinton Broth (CAMHB) are the standard recommended media for susceptibility testing.[13]
-
For Fungi: Sabouraud Dextrose Agar/Broth or RPMI-1640 medium.
Causality: MHA and CAMHB have a defined composition with low levels of inhibitors (e.g., sulfonamide antagonists), ensuring that the observed antimicrobial effect is due to the test compound and not interactions with media components.[13] This standardization is a cornerstone of the CLSI guidelines.[5]
Preparation of Benzoxazole Compound Stock Solutions
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for novel synthetic compounds. It is crucial to determine the highest concentration of DMSO that does not inhibit microbial growth (typically ≤1% v/v in the final assay).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 100 mM) in sterile DMSO.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container. Store at -20°C or -80°C.
Inoculum Standardization: A Critical Control Point
Achieving a standardized inoculum density is arguably the most critical variable in susceptibility testing.[14] The standard method involves adjusting the turbidity of a bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[15]
Protocol: Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, touch 3-5 isolated colonies of the test microorganism with a sterile loop or wand.[16]
-
Suspend the colonies in sterile saline or broth.
-
Vortex vigorously to create a homogeneous suspension.[16]
-
Visually compare the turbidity of the suspension against a 0.5 McFarland standard. Adjust by adding more bacteria or sterile diluent until the turbidities match. A spectrophotometer can also be used to adjust the suspension to an optical density (OD) that corresponds to the 0.5 McFarland standard.
Protocol 1: Agar Well Diffusion Assay (Qualitative Screening)
This method provides a rapid visual assessment of a compound's ability to inhibit microbial growth. It is an excellent primary screen for a large number of compounds.[7][8]
Methodology
-
Plate Preparation: Pour sterile, molten MHA into sterile Petri dishes to a uniform depth of 4 mm and allow to solidify.[13]
-
Inoculation: Dip a sterile cotton swab into the standardized inoculum (0.5 McFarland). Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate 60° after each application to ensure uniform coverage.
-
Well Creation: Using a sterile cork borer (6-8 mm diameter), create uniform wells in the agar.[15][17]
-
Compound Application: Pipette a fixed volume (e.g., 50-100 µL) of the benzoxazole compound solution (at a known concentration) into a designated well.
-
Controls:
-
Positive Control: Add a standard antibiotic solution (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to a separate well.
-
Negative Control (Solvent): Add the same volume of the solvent (e.g., DMSO) used to dissolve the compound to another well. This is crucial to ensure the solvent itself has no antimicrobial activity.
-
-
Incubation: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar. Then, incubate the plates inverted at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition (ZOI) in millimeters (mm), including the diameter of the well. A clear zone around the well indicates growth inhibition.
| Parameter | Typical Value | Rationale |
| Agar Depth | 4 mm | Ensures consistent diffusion characteristics. |
| Inoculum | 0.5 McFarland Standard | Standardizes the bacterial load for reproducible results. |
| Well Diameter | 6-8 mm | Provides sufficient volume for the test compound. |
| Incubation Time | 18-24 hours | Allows for sufficient bacterial growth and compound diffusion. |
Protocol 2: Broth Microdilution Assay (Quantitative MIC Determination)
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][9]
Methodology
-
Plate Setup: Use sterile 96-well microtiter plates. Add 50 µL of sterile CAMHB to wells 2 through 12 in each row designated for a test compound.
-
Compound Dilution:
-
Add 100 µL of the benzoxazole compound, prepared at twice the desired final starting concentration, to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This creates a range of concentrations.
-
Wells 11 and 12 will serve as controls.
-
-
Inoculum Preparation: Dilute the standardized 0.5 McFarland inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[9][15]
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Controls (Essential for Validation):
-
Well 11 (Growth Control): Contains 50 µL of CAMHB and 50 µL of the inoculum. This well should show turbidity.
-
Well 12 (Sterility Control): Contains 100 µL of uninoculated CAMHB. This well should remain clear.
-
-
Incubation: Seal the plates (e.g., with an adhesive film) to prevent evaporation and incubate at 35-37°C for 16-20 hours.[13]
-
MIC Determination: The MIC is the lowest concentration of the benzoxazole compound (the first well in the dilution series) that shows no visible turbidity (i.e., is visually clear) after incubation.[9] The growth can also be assessed by measuring the optical density (OD) at 600 nm.[9]
Caption: Example layout for a single row in a 96-well plate for MIC determination.
Protocol 3: Determining Minimum Bactericidal Concentration (MBC)
The MIC assay identifies the concentration that inhibits growth (bacteriostatic), but not necessarily the concentration that kills the microorganism (bactericidal). The MBC assay is a crucial follow-up to determine the killing potential of a compound.[10][18] The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.[10]
Methodology
-
Following MIC determination, select the wells that showed no visible growth (the MIC well and at least two more concentrated wells).
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, subculture a fixed volume (e.g., 10-100 µL) from each of these clear wells onto a fresh, antibiotic-free MHA plate.
-
Also, plate an aliquot from the growth control well (after appropriate dilution) to confirm the initial inoculum count.
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the benzoxazole compound that results in a ≥99.9% (or 3-log) reduction in CFU/mL compared to the initial inoculum count.[9][18]
Data Interpretation and Presentation
Systematic data presentation is key for analysis and comparison. Results should be recorded in a clear, tabular format.
Table 1: Example Data Summary for a Novel Benzoxazole Compound
| Test Microorganism | Gram Stain | Agar Well Diffusion ZOI (mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | Positive | 22 | 4 | 8 | 2 | Bactericidal |
| E. coli ATCC 25922 | Negative | 10 | 64 | >256 | >4 | Bacteriostatic/Tolerant |
| C. albicans ATCC 90028 | N/A | 18 | 8 | 16 | 2 | Fungicidal |
| Positive Control (Ciprofloxacin) | N/A | 30 | 0.5 | 1 | 2 | Bactericidal |
Interpreting the MBC/MIC Ratio:
-
Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[10]
-
Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is primarily bacteriostatic, meaning it inhibits growth but does not readily kill the bacteria.
Conclusion and Future Directions
This application note provides a robust, self-validating framework for the initial antimicrobial screening of novel benzoxazole compounds. By adhering to these standardized protocols, researchers can generate high-quality, reproducible data essential for identifying promising lead candidates. Compounds demonstrating potent activity (low MIC/MBC values) and a broad spectrum should be prioritized for further investigation, including mechanism of action studies, toxicity profiling, and in vivo efficacy models. The systematic application of these methods is a critical step in the long and challenging journey of antibiotic discovery and development.[7][12][19]
References
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Preprints.org. Retrieved January 23, 2026, from [Link]
-
Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022, August 1). Bentham Science. Retrieved January 23, 2026, from [Link]
-
Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.). Creative Diagnostics. Retrieved January 23, 2026, from [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. (2018, August 12). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved January 23, 2026, from [Link]
-
MIC (Broth Microdilution) Testing. (2020, July 27). YouTube. Retrieved January 23, 2026, from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). World Organisation for Animal Health. Retrieved January 23, 2026, from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). APEC. Retrieved January 23, 2026, from [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). Asian Journal of Pharmaceutical and Clinical Research. Retrieved January 23, 2026, from [Link]
-
(PDF) Benzoxazoles as promising antimicrobial agents: A systematic review. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io. Retrieved January 23, 2026, from [Link]
-
Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. Retrieved January 23, 2026, from [Link]
-
The minimum bactericidal concentration of antibiotics. (2024, September 18). BMG LABTECH. Retrieved January 23, 2026, from [Link]
-
Antimicrobial susceptibility testing data analysis over 3 years at the Yaoundé General Hospital, Cameroon. (2024, April 24). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Challenges in Screening - Technological Challenges in Antibiotic Discovery and Development. (n.d.). National Academies Press. Retrieved January 23, 2026, from [Link]
-
Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. (2021, April 8). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Antimicrobial susceptibility testing data analysis over 3 years at the Yaoundé General Hospital, Cameroon. (n.d.). Oxford Academic. Retrieved January 23, 2026, from [Link]
-
Synthesis of New Benzoxazole Derivatives and Evaluation of their Antifungal and Antibacterial Activities. (2024, January 24). UTTAR PRADESH JOURNAL OF ZOOLOGY. Retrieved January 23, 2026, from [Link]
-
Challenges and Opportunities with Antibiotic Discovery and Exploratory Research. (2024, July 22). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (n.d.). University of Cincinnati. Retrieved January 23, 2026, from [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012, January 1). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3). LinkedIn. Retrieved January 23, 2026, from [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011, October 18). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Challenges of Antibacterial Discovery - PMC. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. (2023, May 10). ACS Publications. Retrieved January 23, 2026, from [Link]
-
-
Materials and Methods. (n.d.). The CDS Antibiotic Susceptibility Test. Retrieved January 23, 2026, from [Link]
-
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Synthetic and Semisynthetic Compounds as Antibacterials Targeting Virulence Traits in Resistant Strains: A Narrative Updated Review. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
1 Preparation of inoculum (english). (2016, August 29). YouTube. Retrieved January 23, 2026, from [Link]
-
Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.). International Journal of Research and Review. Retrieved January 23, 2026, from [Link]
-
Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. (2019, September 1). Baghdad Science Journal. Retrieved January 23, 2026, from [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025, March 14). Emery Pharma. Retrieved January 23, 2026, from [Link]
-
Analysis plan for the survey of carbapenem-resistant Enterobacterales 2025 (CRE25 survey). (n.d.). European Centre for Disease Prevention and Control. Retrieved January 23, 2026, from [Link]
-
(PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. protocols.io [protocols.io]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjpms.in [mjpms.in]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Challenges in Screening - Technological Challenges in Antibiotic Discovery and Development - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Challenges of Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apec.org [apec.org]
- 14. woah.org [woah.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
- 17. hereditybio.in [hereditybio.in]
- 18. microchemlab.com [microchemlab.com]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzoxazole Synthesis
Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the synthesis of benzoxazoles, ensuring you can optimize your reaction conditions for higher yields and purity.
Introduction to Benzoxazole Synthesis
Benzoxazoles are a critical class of heterocyclic compounds widely recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The most common and direct route to synthesize the benzoxazole core involves the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid or its derivative (e.g., aldehyde, ester, or amide).[3][4] While seemingly straightforward, this reaction is often plagued by challenges such as low yields, formation of side products, and difficult purification.[1][5]
This guide will provide you with the expertise to diagnose and resolve these common issues, transforming your benzoxazole synthesis from a frustrating endeavor to a reliable and efficient process.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during benzoxazole synthesis.
1. My benzoxazole synthesis is resulting in a very low yield. What are the most likely causes?
Low yields in benzoxazole synthesis can be attributed to several factors, ranging from the quality of your starting materials to suboptimal reaction conditions.[6] The key areas to investigate are:
-
Purity of Starting Materials: Impurities present in the 2-aminophenol or the carbonyl-containing reactant can significantly interfere with the reaction.[6]
-
Suboptimal Reaction Conditions: The choice of temperature, reaction time, solvent, and catalyst are all critical parameters that can dramatically affect the yield.[6] For instance, some reactions require high temperatures to proceed, while others may be sensitive to heat and lead to degradation.[1][5]
-
Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[1][6]
-
Formation of Side Products: The presence of competing side reactions can consume your starting materials, thereby reducing the yield of the desired benzoxazole.[6]
-
Product Degradation: The synthesized benzoxazole itself might be unstable under the reaction or work-up conditions.[6]
-
Inefficient Purification: A significant portion of the product can be lost during the purification steps if the chosen method is not optimal.[6]
2. How can I be sure that my starting materials are pure enough for the synthesis?
Using high-purity starting materials is a fundamental prerequisite for a successful synthesis. You can assess the purity of your 2-aminophenol and your aldehyde or carboxylic acid using the following methods:
-
Melting Point Analysis: Compare the observed melting point of your starting materials with the literature values. A broad melting point range or a value that is significantly lower than the literature value suggests the presence of impurities.
-
Spectroscopic Analysis (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools to confirm the identity and purity of your starting materials. The presence of unexpected signals in the spectra can indicate contaminants.
-
Chromatography (TLC, GC, HPLC): Thin Layer Chromatography (TLC) is a quick and easy way to check for the presence of multiple components in your starting material. For a more quantitative assessment, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.
3. I suspect that side products are forming in my reaction. What are the common side products and how can I minimize their formation?
The formation of side products is a very common reason for low yields in benzoxazole synthesis. The nature of these side products is dependent on the specific synthetic route you are employing.
-
Schiff Base Formation: In syntheses that utilize a 2-aminophenol and an aldehyde, the intermediate Schiff base may be quite stable and may not fully cyclize to the desired benzoxazole.[6]
-
Over-alkylation/acylation: When using alkylating or acylating agents, it's possible for multiple substitutions to occur on the benzoxazole ring.
-
Polymerization: Under certain reaction conditions, the starting materials or intermediate products can polymerize, leading to a complex and often intractable mixture.
To minimize the formation of these unwanted side products, consider the following strategies:
-
Optimize Reaction Conditions: Carefully control the temperature, reaction time, and the stoichiometry of your reactants.
-
Select the Right Catalyst: The choice of catalyst can have a significant impact on the selectivity of the reaction, favoring the formation of the desired product over side products.[6]
-
Utilize a Protective Atmosphere: If your reactants or intermediates are sensitive to oxygen or moisture, carrying out the reaction under an inert atmosphere (such as nitrogen or argon) can prevent the formation of byproducts resulting from oxidation.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, step-by-step approach to troubleshooting common problems encountered during benzoxazole synthesis.
Problem 1: The reaction is not starting or is proceeding very slowly.
Possible Causes & Solutions:
-
Insufficient Temperature: Many benzoxazole syntheses require elevated temperatures to overcome the activation energy barrier.[1][5]
-
Action: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC. Be cautious not to overheat, as this can lead to degradation.
-
-
Inactive or Inappropriate Catalyst: The catalyst may be inactive or unsuitable for your specific substrates.
-
Action:
-
Ensure your catalyst is active. Some catalysts are sensitive to air and moisture and may require activation before use.[6]
-
Consider screening different types of catalysts. Both Brønsted acids (e.g., polyphosphoric acid (PPA), methanesulfonic acid) and Lewis acids (e.g., samarium triflate, iron(III) chloride) have been used effectively.[2][3][7] The choice of catalyst can be substrate-dependent.
-
Optimize the catalyst loading. A small increase in the amount of catalyst can sometimes lead to a significant improvement in the reaction rate.[6]
-
-
-
Poor Solvent Choice: The chosen solvent may not be appropriate for the reaction, leading to poor solubility of reactants or intermediates.
Problem 2: The reaction yields a complex mixture of products.
Possible Causes & Solutions:
-
Side Reactions Dominating: As discussed in the FAQs, side reactions can lead to a complex product mixture.
-
Action: Re-evaluate your reaction conditions. Lowering the temperature may increase the selectivity of the reaction. Also, ensure the stoichiometry of your reactants is accurate.
-
-
Decomposition of Starting Materials or Product: The reaction conditions may be too harsh, leading to the decomposition of your starting materials or the newly formed benzoxazole.
-
Action: Try running the reaction at a lower temperature for a longer period. If the product is known to be unstable, consider a milder work-up procedure.
-
Problem 3: I am losing a significant amount of my product during purification.
Possible Causes & Solutions:
-
Inappropriate Purification Method: The chosen purification method may not be suitable for your specific benzoxazole derivative.
-
Action:
-
Column Chromatography: This is a very common and effective method for purifying benzoxazoles.[1] The key is to find the right solvent system (eluent) that provides good separation between your product and any impurities. A good starting point for choosing an eluent is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[1][8]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique. The challenge lies in finding a suitable solvent or solvent mixture in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Acid-Base Extraction: Since the benzoxazole nitrogen is weakly basic, you may be able to use acid-base extraction to separate it from non-basic impurities. However, be aware that the basicity is very low.[2]
-
-
Experimental Protocols
To provide a practical starting point, here are two detailed, step-by-step protocols for common benzoxazole syntheses.
Protocol 1: Synthesis of 2-Substituted Benzoxazoles from 2-Aminophenol and an Aldehyde using a Brønsted Acid Catalyst
This protocol is adapted from a procedure utilizing a Brønsted acidic ionic liquid gel, but the general principles can be applied with other acid catalysts.[1]
Materials:
-
2-Aminophenol (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Acid catalyst (e.g., Brønsted acidic ionic liquid, p-toluenesulfonic acid, or similar; optimize loading, typically 1-10 mol%)
-
Solvent (optional, e.g., toluene, or run solvent-free)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 2-aminophenol (1 mmol), the aromatic aldehyde (1 mmol), and the acid catalyst.
-
If using a solvent, add it to the vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 130°C for the ionic liquid gel method) and stir for the required time (e.g., 5 hours).[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate (10 mL).
-
If a solid catalyst was used, it can be removed by filtration or centrifugation.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., acetone/petroleum ether).[1]
Protocol 2: Synthesis of 2-Substituted Benzoxazoles from 2-Aminophenol and a Tertiary Amide
This protocol is based on a method using triflic anhydride (Tf₂O) for amide activation.[8]
Materials:
-
Tertiary amide (0.55 mmol)
-
2-Fluoropyridine (1 mmol)
-
Dichloromethane (DCM, 1 mL)
-
Triflic anhydride (Tf₂O, 0.6 mmol)
-
2-Aminophenol (0.5 mmol)
-
Triethylamine (Et₃N, 0.5 mL)
-
Silica gel for column chromatography
Procedure:
-
In a reaction flask, dissolve the tertiary amide (0.55 mmol) in DCM (1 mL) and add 2-fluoropyridine (1 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
Add triflic anhydride (0.6 mmol) dropwise to the stirred solution.
-
Stir the mixture at 0°C for 15 minutes.
-
Add 2-aminophenol (0.5 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.[6]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding triethylamine (0.5 mL).[6]
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a petroleum ether:ethyl acetate gradient) to obtain the desired 2-substituted benzoxazole.[8]
Data Presentation: Catalyst and Condition Comparison
The choice of catalyst and reaction conditions can significantly impact the outcome of your benzoxazole synthesis. The following table summarizes a comparison of different catalytic systems.
| Catalyst System | Reactants | Conditions | Yield (%) | Reference |
| Brønsted Acidic Ionic Liquid Gel (1 mol%) | 2-Aminophenol, Benzaldehyde | Solvent-free, 130°C, 5 h | 98 | [1] |
| Samarium(III) triflate (10 mol%) | 2-Aminophenol, Aldehyde | EtOH–H₂O, 50°C, 2 h | 92 | [1] |
| Fluorophosphoric acid | 2-Aminophenol, Aldehyde | Ethanol, RT, 2.4 h | Good | [3] |
| FeCl₃ | 2-Aminophenol, 1-formyl-o-carborane | Toluene, 110°C, 24 h | 50-96 | [3] |
| Polyphosphoric acid (PPA) | 2-Aminophenol, Aromatic aldehyde | Solvent and catalyst, 145-150°C, 3-6 h | Good to excellent | [3] |
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key aspects of benzoxazole synthesis.
General Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed synthesis of benzoxazoles from 2-aminophenol and an aldehyde.
Caption: Acid-catalyzed formation of benzoxazole.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to follow when troubleshooting a low-yielding benzoxazole synthesis.
Caption: A systematic approach to troubleshooting low yields.
Conclusion
The synthesis of benzoxazoles is a versatile and powerful tool in the arsenal of medicinal and materials chemists. By understanding the underlying principles of the reaction and being equipped with a systematic approach to troubleshooting, you can overcome the common hurdles associated with this synthesis. This guide provides the foundational knowledge and practical advice to help you optimize your reaction conditions, maximize your yields, and achieve your research goals with greater efficiency.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpbs.com [ijpbs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzoxazole synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
Challenges in the purification of substituted benzoxazoles and solutions
Welcome to the Technical Support Center for the purification of substituted benzoxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a detailed question-and-answer format, grounded in scientific principles and practical, field-proven insights.
Section 1: Frequently Asked Questions (FAQs) - Common Impurities and Initial Work-up
This section addresses the foundational challenges related to common impurities and the initial steps to mitigate them.
Question 1: What are the most common impurities I should expect in my crude substituted benzoxazole product?
The nature of impurities in your crude product is intrinsically linked to the synthetic route employed. Understanding the potential side-products and unreacted starting materials is the first step toward a successful purification strategy.
-
Synthesis from o-Aminophenols and Carboxylic Acids/Derivatives: This is one of the most common routes.
-
Unreacted Starting Materials: Expect to find residual o-aminophenol and the carboxylic acid or its derivative (e.g., acyl chloride, ester).
-
Byproducts: Incomplete cyclization can lead to the formation of an intermediate o-hydroxyanilide. Dehydration of this intermediate forms the benzoxazole, so any remaining amide is a key impurity.
-
-
Synthesis using Aldehydes followed by Oxidation:
-
Unreacted Starting Materials: Residual o-aminophenol and the corresponding aldehyde may be present.
-
Intermediate Impurities: The initial condensation product is a Schiff base (an imine), which is then oxidized to the benzoxazole. Incomplete oxidation will leave the Schiff base as a major impurity.[1]
-
Oxidant Byproducts: The choice of oxidant dictates the byproducts. For instance, using Dess-Martin periodinane (DMP) will result in iodine-containing byproducts.[2][3]
-
-
Metal-Catalyzed Cross-Coupling Reactions:
-
Catalyst Residues: Palladium or copper catalysts are frequently used and can contaminate the final product.[4][5]
-
Ligand Impurities: Phosphine ligands used in palladium catalysis can be oxidized to phosphine oxides, which are often difficult to remove.
-
Homocoupling Products: Side reactions can lead to the formation of homocoupled products from the starting materials.
-
Question 2: My crude product is a dark, tarry substance. What is the best initial work-up procedure?
A dark and impure crude product often indicates the presence of polymeric materials and colored byproducts. A multi-step initial work-up is recommended before attempting more refined purification techniques.
An initial acid-base extraction is a powerful technique to separate the weakly basic benzoxazole product from acidic, basic, and neutral impurities.[6]
Workflow for Initial Acid-Base Work-up
Caption: Acid-Base Extraction Workflow.
Question 3: I've used a palladium catalyst in my synthesis. How can I effectively remove it?
Residual palladium is a common issue in cross-coupling reactions and is often a concern in pharmaceutical applications. Several methods can be employed for its removal:
-
Filtration through Celite: A simple first step is to pass a solution of your crude product through a pad of Celite. This can remove heterogeneous palladium species.
-
Treatment with Activated Charcoal: Stirring a solution of the crude product with activated charcoal can effectively adsorb palladium.[5] However, be aware that this can sometimes lead to product loss. A small-scale test is recommended to assess the potential for product adsorption.
-
Thiol-Functionalized Silica Gels: These commercially available scavengers show a high affinity for palladium and can be very effective in reducing palladium levels to parts-per-million (ppm) concentrations.[5]
-
Metal Scavenging Resins: Various commercial resins are available that can selectively bind to and remove palladium from the reaction mixture.[7]
Section 2: Troubleshooting Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid benzoxazole derivatives. However, success is highly dependent on choosing the right solvent system and technique.
Question 4: How do I choose the best solvent for recrystallizing my substituted benzoxazole?
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8][9] The choice of solvent will depend on the polarity of your substituted benzoxazole.
| Polarity of Benzoxazole | Suggested Solvents/Solvent Systems | Rationale |
| Non-polar (e.g., alkyl or aryl substituents) | Heptane, Hexane/Ethyl Acetate, Toluene | "Like dissolves like." Non-polar compounds will be more soluble in non-polar solvents. A two-solvent system like Hexane/EtOAc can be fine-tuned. |
| Intermediate Polarity | Ethanol, Isopropanol, Acetone/Acetonitrile[10], Ethyl Acetate | These solvents offer a good balance of polarity. The acetone/acetonitrile system is particularly noted for benzoxazole purification.[10] |
| Polar (e.g., hydroxyl, amino, or nitro substituents) | Ethanol/Water, Acetonitrile, Methanol | Highly polar compounds will require more polar solvents for dissolution at elevated temperatures. |
Experimental Protocol: Two-Solvent Recrystallization [11]
-
Dissolve the crude benzoxazole in the minimum amount of the hot "good" solvent (the solvent in which it is more soluble).
-
While the solution is still hot, add the "poor" solvent (the solvent in which it is less soluble) dropwise until the solution becomes cloudy.
-
Add a few drops of the "good" solvent back until the solution is clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum.
Question 5: My compound is "oiling out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[12][13][14][15] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.
Troubleshooting "Oiling Out":
-
Re-heat and Add More Solvent: The most common cause is that the solution is too concentrated. Re-heat the mixture until the oil dissolves, then add more of the "good" solvent and allow it to cool more slowly.[12]
-
Lower the Crystallization Temperature: If possible, try a solvent system with a lower boiling point.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the Solvent System: The initial solvent may be unsuitable. Experiment with different solvents or solvent pairs.
Section 3: Purification by Column Chromatography
When recrystallization is ineffective, column chromatography is the next method of choice.
Question 6: What is a good starting point for developing a column chromatography method for my benzoxazole derivative?
Silica gel is the most common stationary phase for the purification of benzoxazoles. The choice of the mobile phase (eluent) will depend on the polarity of your compound. A good starting point is to use Thin Layer Chromatography (TLC) to determine the optimal solvent system.
| Compound Polarity | Typical Eluent System (Hexane/Ethyl Acetate) | Rf Value to Aim for on TLC |
| Non-polar | 5-10% Ethyl Acetate in Hexane | ~0.3-0.4 |
| Intermediate Polarity | 20-50% Ethyl Acetate in Hexane | ~0.3-0.4 |
| Polar | 50-100% Ethyl Acetate in Hexane or a more polar system like Dichloromethane/Methanol | ~0.2-0.3 |
Pro-Tip: If your compound is very polar and streaks on the TLC plate, adding a small amount of a modifier to your eluent can help. For acidic compounds, a few drops of acetic acid can improve peak shape. For basic compounds, a small amount of triethylamine or ammonia in methanol can be beneficial.
Workflow for Column Chromatography
Caption: Column Chromatography Workflow.
Question 7: I am having trouble separating my benzoxazole from a very similar impurity. What can I do?
Co-elution of impurities is a common challenge. Here are some strategies to improve separation:
-
Use a Shallow Solvent Gradient: Instead of a large step-change in solvent polarity, a gradual increase in the polar solvent (a shallow gradient) can improve resolution.
-
Try a Different Solvent System: The selectivity of the separation can be altered by changing the solvents. For example, if you are using Hexane/Ethyl Acetate, try switching to Dichloromethane/Methanol or Toluene/Acetone.
-
Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (which can be acidic, basic, or neutral) or a reverse-phase silica gel.[16]
Section 4: Dealing with Reagent-Specific Byproducts
Question 8: How do I remove byproducts from a Dess-Martin periodinane (DMP) oxidation?
The main byproduct of a DMP oxidation is the reduced periodinane. This can often be removed by quenching the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[17] The thiosulfate reduces the iodine species to iodide salts, which are water-soluble and can be removed during an aqueous work-up.
Question 9: My reaction with Lawesson's reagent has left behind smelly, sulfur-containing impurities. How can I get rid of them?
Lawesson's reagent and its byproducts are known for their unpleasant odor and can be challenging to remove.[18][19][20]
-
Aqueous Work-up: A thorough aqueous work-up is crucial. Washing the organic layer multiple times with water or a dilute base solution can help remove some of the phosphorus-containing byproducts.[18]
-
Oxidative Quench: In some cases, a careful quench with an oxidizing agent like hydrogen peroxide can help to oxidize the sulfur byproducts to more water-soluble species. This should be done with caution and on a small scale first.
-
Column Chromatography: Often, column chromatography is necessary to fully remove the byproducts. Use of a fume hood is essential when handling these compounds.
References
- Process for the purification of substituted benzoxazole compounds. Google Patents. WO2006096624A1.
-
Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. Available at: [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]
-
Studies in the Synthesis of Benzoxazole Compounds. CORE. Available at: [Link]
-
Column chromatography. University of Calgary. Available at: [Link]
-
Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
PROCESS FOR THE PURIFICATION OF SUBSTITUTED BENZOXAZOLE COMPOUNDS. WIPO Patentscope. WO/2006/096624. Available at: [Link]
-
Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]
-
B. Column Chromatography. Chemistry LibreTexts. Available at: [Link]
-
Your trick to remove residual palladium. Reddit. Available at: [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Dess–Martin periodinane. Wikipedia. Available at: [Link]
-
Lawesson's Reagent. Organic Chemistry Portal. Available at: [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Available at: [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. Available at: [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester. Available at: [Link]
-
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. Available at: [Link]
-
Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. Available at: [Link]
-
1,2-Benziodoxol-3(1H). Organic Syntheses Procedure. Available at: [Link]
- US8178666B2 - 2-aminobenzoxazole process. Google Patents.
-
Tips & Tricks: Recrystallization. University of Rochester. Available at: [Link]
-
Anybody worked with Lawesson's reagent?. Reddit. Available at: [Link]
-
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. ResearchGate. Available at: [Link]
-
Dess-Martin-Periodinane oxidation. YouTube. Available at: [Link]
-
The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. MDPI. Available at: [Link]
-
Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development. Available at: [Link]
-
Modification of organic compounds with Lawesson's reagent. ResearchGate. Available at: [Link]
-
Palladium catalyst recovery using scavenger resin. SpinChem. Available at: [Link]
-
Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development. Available at: [Link]
-
A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil. PubMed. Available at: [Link]
-
8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]
-
Dess–Martin oxidation work up. Chemistry Stack Exchange. Available at: [Link]
-
Lawesson's reagent. Wikipedia. Available at: [Link]
-
Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. Available at: [Link]
-
From Waste to Green Applications: The Use of Recovered Gold and Palladium in Catalysis. MDPI. Available at: [Link]
Sources
- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. Benzoxazole synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. spinchem.com [spinchem.com]
- 8. mt.com [mt.com]
- 9. edu.rsc.org [edu.rsc.org]
- 10. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mt.com [mt.com]
- 14. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. web.uvic.ca [web.uvic.ca]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. Lawesson's Reagent [organic-chemistry.org]
- 20. Lawesson's reagent - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Guide to Unambiguous Structural Confirmation of 2-Butyl-1,3-benzoxazol-4-amine Using 2D NMR
For researchers and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of chemical synthesis and regulatory submission. While 1D NMR (¹H and ¹³C) provides a foundational overview, complex molecules with overlapping signals and non-protonated carbons, such as 2-Butyl-1,3-benzoxazol-4-amine, demand a more powerful analytical strategy. This guide provides an in-depth, field-proven workflow for leveraging a suite of 2D NMR experiments—COSY, HSQC, and HMBC—to assemble a complete and validated structural picture, moving from initial hypothesis to final confirmation with confidence.
The Analytical Challenge: Deconstructing this compound
Our target molecule presents several key structural questions that must be answered experimentally:
-
Benzoxazole Core Integrity: Is the fused heterocyclic ring system correctly formed?
-
Substituent Placement: Is the amino group at the C4 position and not C5, C6, or C7?
-
Alkyl Chain Connectivity: Is the butyl group correctly attached at the C2 position, and is it a linear n-butyl chain?
Answering these questions requires establishing a definitive map of atom-to-atom connectivity. This is achieved by systematically decoding the through-bond scalar couplings between nuclei.
The Strategic Workflow: A Self-Validating Experimental Sequence
A robust structural elucidation strategy does not rely on a single experiment but rather on a logical sequence where each step builds upon and validates the last. Our approach is designed to first identify isolated spin systems, then link protons to their directly attached carbons, and finally assemble the entire molecular skeleton using long-range correlations.
Diagram 1: Logical workflow for 2D NMR-based structure elucidation.
Part 1: Delineating Proton Networks with COSY
Expertise & Causality: The first logical step in a 2D NMR investigation is the COrrelation SpectroscopY (COSY) experiment.[1][2][3] Its purpose is to reveal which protons are scalar-coupled to each other, typically through two or three bonds (²JHH, ³JHH). This allows us to map out distinct "spin systems"—groups of connected protons—within the molecule. For our target, we anticipate two primary spin systems: the three adjacent protons on the aromatic ring and the interconnected protons of the butyl chain.
Expected Correlations:
-
Aromatic System: Cross-peaks are expected between H5/H6 and H6/H7, confirming their ortho relationship.
-
Butyl Chain System: A chain of correlations will be observed: H1'/H2', H2'/H3', and H3'/H4', confirming the linear n-butyl structure.
Diagram 2: Expected ¹H-¹H COSY correlations for the target molecule.
Experimental Protocol: ¹H-¹H COSY
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.[4]
-
Instrument Setup:
-
Lock and shim the instrument on the deuterated solvent signal.
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width (SW) and transmitter offset (O1p).
-
-
COSY Experiment Parameters:
-
Load a standard gradient-selected COSY pulse program (e.g., cosygpqf on Bruker systems).
-
Set the spectral width in both F2 (direct) and F1 (indirect) dimensions to match the 1D ¹H spectrum.
-
Set the number of scans (NS) to 2 or 4 and the number of increments in the F1 dimension (TD(F1)) to 256 or 512, depending on the required resolution and sample concentration.
-
-
Acquisition & Processing:
-
Start the acquisition.
-
After acquisition, apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform and phase correction. The resulting spectrum should be symmetrized.
-
Part 2: Assigning Protonated Carbons with HSQC
Expertise & Causality: After identifying proton networks, the next step is to link each proton to the carbon it is directly attached to. The Heteronuclear Single Quantum Coherence (HSQC) experiment is ideal for this, showing correlations only between directly bonded ¹H-¹³C pairs.[5][6] We will use a multiplicity-edited HSQC sequence, which has the added benefit of distinguishing CH/CH₃ signals from CH₂ signals by their phase. This provides the same information as a DEPT-135 experiment but with significantly higher sensitivity.[5]
Expected Correlations:
-
Each proton signal (except the labile NH₂ protons) will show a single cross-peak to its corresponding carbon signal.
-
Aromatic: H5 will correlate to C5, H6 to C6, and H7 to C7.
-
Butyl Chain: H1' to C1', H2' to C2', H3' to C3', and H4' to C4'.
-
Multiplicity Editing: The cross-peaks for C2', C3', and C1' will appear with opposite phase (e.g., blue) to the CH peaks (C5, C6, C7) and the CH₃ peak (C4') (e.g., red).
Diagram 3: Expected ¹H-¹³C HSQC (one-bond) correlations.
Experimental Protocol: Edited ¹H-¹³C HSQC
-
Sample Preparation: The same sample used for the COSY experiment is suitable.
-
Instrument Setup:
-
Ensure both ¹H and ¹³C channels are properly tuned and matched.
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra to define the respective spectral widths and offsets.
-
-
HSQC Experiment Parameters:
-
Load a standard gradient-selected, multiplicity-edited HSQC pulse program (e.g., hsqcedetgpsp on Bruker systems).
-
Set the F2 dimension (¹H) and F1 dimension (¹³C) spectral widths based on the 1D spectra.
-
The central parameter is the one-bond coupling constant, ¹JCH, which is typically set to an average value of 145 Hz.
-
Set NS to 2 or 4 and TD(F1) to 256.
-
-
Acquisition & Processing:
-
Start the acquisition.
-
Process the data with appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1) and perform the 2D Fourier transform.
-
Carefully reference both axes.
-
Part 3: Assembling the Skeleton with HMBC
Expertise & Causality: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final and most critical piece of the puzzle. It reveals correlations between protons and carbons over two and three bonds (²JCH, ³JCH).[4][5][7] This is the key experiment that allows us to connect the independent spin systems identified by COSY and to probe the environments of non-protonated (quaternary) carbons, which are invisible in HSQC.
Key Expected Correlations for Structural Confirmation:
-
Placing the Butyl Chain (C2 vs. other positions): Protons on the α-methylene group of the butyl chain (H1') should show a strong correlation to the C2 carbon of the benzoxazole ring. The absence of correlations to other ring carbons confirms its position.
-
Confirming the Benzoxazole Core:
-
The aromatic proton H5 should show correlations to the quaternary carbons C3a and C7, as well as the amine-bearing C4.
-
The aromatic proton H7 should correlate to the quaternary carbons C7a and C5.
-
-
Validating the Amine Position (C4): The aromatic protons H5 and H6 will show correlations to C4, definitively confirming the location of the amino substituent.
Diagram 4: Key ¹H-¹³C HMBC (long-range) correlations for assembly.
Experimental Protocol: ¹H-¹³C HMBC
-
Sample Preparation: The same sample is used. HMBC is less sensitive than HSQC, so a higher concentration or more scans may be required.[4]
-
Instrument Setup: Same as for HSQC.
-
HMBC Experiment Parameters:
-
Load a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).
-
Set spectral widths as done for HSQC.
-
The key parameter is the long-range coupling constant for which the experiment is optimized. A value of 8-10 Hz is a good starting point for detecting typical ²JCH and ³JCH couplings.[5]
-
Set NS to 4 or 8 and TD(F1) to 512.
-
-
Acquisition & Processing:
-
Start the acquisition.
-
Process with a sine-bell or squared sine-bell window function in F2 and a sine-bell function in F1. Perform the 2D Fourier transform. The final spectrum is typically displayed in magnitude mode.
-
Data Synthesis and Final Verification
By integrating the data from all three experiments, we can now assign every proton and carbon signal and confirm the proposed structure with a high degree of certainty. The tables below summarize the expected data that would lead to this confirmation.
Table 1: Predicted ¹H and ¹³C NMR Data
(Chemical shifts are hypothetical, based on typical values for this scaffold, in ppm relative to TMS)
| Position | ¹H Shift (ppm) | Multiplicity | Integration | ¹³C Shift (ppm) | DEPT-135/HSQC Phase |
| 5 | ~6.85 | d | 1H | ~110.2 | CH (Positive) |
| 6 | ~7.10 | t | 1H | ~125.1 | CH (Positive) |
| 7 | ~6.95 | d | 1H | ~112.5 | CH (Positive) |
| NH₂ | ~5.50 | br s | 2H | - | - |
| 1' | ~2.90 | t | 2H | ~35.4 | CH₂ (Negative) |
| 2' | ~1.80 | sextet | 2H | ~31.1 | CH₂ (Negative) |
| 3' | ~1.45 | sextet | 2H | ~22.6 | CH₂ (Negative) |
| 4' | ~0.95 | t | 3H | ~13.9 | CH₃ (Positive) |
| 2 | - | - | - | ~165.0 | Quaternary |
| 3a | - | - | - | ~141.5 | Quaternary |
| 4 | - | - | - | ~142.8 | Quaternary |
| 7a | - | - | - | ~150.6 | Quaternary |
Table 2: Summary of Key 2D NMR Correlations
| Experiment | From Proton(s) | Correlates To | Implication |
| COSY | H5 | H6 | Aromatic spin system |
| H6 | H5, H7 | Aromatic spin system | |
| H1' | H2' | Linear butyl chain | |
| H2' | H1', H3' | Linear butyl chain | |
| H3' | H2', H4' | Linear butyl chain | |
| HSQC | H5, H6, H7 | C5, C6, C7 | Direct assignment of aromatic CH |
| H1', H2', H3', H4' | C1', C2', C3', C4' | Direct assignment of butyl chain CH₂/CH₃ | |
| HMBC | H1' | C2 , C2', C3' | Confirms butyl attachment at C2 |
| H5 | C4, C6, C7, C3a | Confirms C4/C5 substitution pattern | |
| H7 | C5, C6, C7a | Confirms benzoxazole fusion |
References
-
San Diego State University (SDSU) NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Columbia University NMR Core Facility. HSQC and HMBC. [Link]
-
Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications HMBC. [Link]
-
Elyashberg, M., Williams, A., & Martin, G. (2007). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 45(6), 487-498. [Link]
-
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. [Link]
-
Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]
-
ETH Zurich NMR Service. Structure Elucidation by NMR. [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications COSY. [Link]
-
University of Ottawa NMR Facility Blog. (2017, April 25). HMBC vs. H2BC. [Link]
-
News-Medical.Net. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [Link]
-
Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]
-
YouTube. (2013, February 5). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nmr.ceitec.cz [nmr.ceitec.cz]
A Researcher's Guide to the Cross-Validation of Benzoxazole Bioactivity
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] This heterocyclic moiety is a key constituent in molecules demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] However, the journey from a promising "hit" in an initial screen to a validated lead compound is fraught with potential for spurious or non-reproducible findings.
This guide provides a systematic framework for the rigorous cross-validation of experimental data on benzoxazole bioactivity. It is designed for researchers, scientists, and drug development professionals to ensure that experimental findings are robust, reliable, and translatable. We will move beyond mere protocol recitation to explore the causal logic behind experimental choices, fostering a self-validating approach to data generation.
Validating Anticancer Activity: Beyond the IC50
The development of novel benzoxazole derivatives as anticancer agents is a prolific area of research.[5] These compounds can exert their effects through various mechanisms, including the disruption of the cell cycle, induction of apoptosis, and modulation of key signaling pathways.[3] For instance, certain benzoxazole analogues of the prodrug Phortress have been shown to induce cytochrome P450 CYP1A1 gene expression, leading to potent anticancer effects.[6]
Primary Validation: The In Vitro Cytotoxicity Assay
The initial assessment of anticancer potential almost universally begins with a cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold standard for its high-throughput capability and reliance on the metabolic activity of viable cells.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for adherence.[3][6] The choice of multiple cell lines from diverse tissue origins is the first step in cross-validation, mitigating the risk of cell-line-specific results.[5]
-
Compound Treatment: Prepare serial dilutions of the benzoxazole test compounds and a standard reference drug (e.g., Doxorubicin). Add the compounds to the designated wells and incubate for 48-72 hours. This incubation period must be optimized and kept consistent.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to an untreated control. The half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited, is then calculated using non-linear regression.[7]
Cross-Validation Strategy for Anticancer Data
A single IC50 value is not sufficient. True scientific rigor demands a multi-pronged approach to validate the initial finding.
-
Orthogonal Assays: Confirm cytotoxicity with an assay that relies on a different biological principle. For example, a Trypan Blue exclusion assay, which measures membrane integrity, can differentiate cytotoxic (cell-killing) from cytostatic (growth-inhibiting) effects.
-
Selectivity Index: To assess potential for therapeutic use, test the compounds on non-cancerous cell lines (e.g., normal fibroblasts). The ratio of the IC50 for cancer cells to the IC50 for normal cells provides a selectivity index, a crucial early indicator of a therapeutic window.
-
Mechanism-Specific Assays: If a mechanism of action is hypothesized, test it directly. For compounds believed to induce apoptosis, a Caspase-Glo assay or Annexin V/PI flow cytometry analysis can provide confirmatory evidence. For derivatives targeting specific enzymes, direct enzymatic assays are necessary.[6]
Workflow for Anticancer Activity Validation
Caption: Workflow for robust validation of anticancer benzoxazoles.
Comparative Data on Anticancer Benzoxazoles
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Benzoxazole-Phthalimide | HepG2 (Liver) | 0.011 | Doxorubicin | - | [1] |
| Benzoxazole-Phthalimide | MCF-7 (Breast) | 0.006 | Doxorubicin | - | [1] |
| 2-Aryl Benzoxazole (Compound 4) | HCT116 (Colorectal) | 1.89 | 5-Fluorouracil | 4.32 | [8] |
| 2-Aryl Benzoxazole (Compound 6) | HCT116 (Colorectal) | 2.10 | 5-Fluorouracil | 4.32 | [8] |
| Piperazine-Benzoxazole (3m) | MCF-7 (Breast) | 1.98 | Doxorubicin | 1.48 | [6] |
| Piperazine-Benzoxazole (3n) | A549 (Lung) | 1.87 | Doxorubicin | 1.12 | [6] |
Validating Antimicrobial Efficacy: Establishing the MIC
Benzoxazole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[8][9] The key metric for quantifying this activity is the Minimum Inhibitory Concentration (MIC).
Primary Validation: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11][12]
Experimental Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Bacillus subtilis, Escherichia coli, Candida albicans) in a suitable broth medium, adjusted to a 0.5 McFarland turbidity standard.[8][9]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the benzoxazole compound in broth. A standard antibiotic (e.g., Ofloxacin, Fluconazole) should be run in parallel as a positive control.[8]
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Data Interpretation: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).[11]
Cross-Validation Strategy for Antimicrobial Data
An MIC value against a single strain is just the starting point. Robust validation requires further investigation.
-
Expanded Strain Panel: Test the compounds against a broader panel of microorganisms, including clinically relevant and drug-resistant strains (e.g., Methicillin-resistant Staphylococcus aureus - MRSA), to understand the spectrum of activity.
-
Determine Bactericidal vs. Bacteriostatic Action: To differentiate between agents that kill bacteria (bactericidal) and those that merely inhibit growth (bacteriostatic), perform a Minimum Bactericidal Concentration (MBC) test. This involves sub-culturing from the clear wells of the MIC plate onto agar plates to see if any bacteria survive.
-
Alternative Methods: For certain compounds or organisms, agar-based methods like disk diffusion or agar dilution can provide complementary data.[10]
Workflow for Antimicrobial Activity Validation
Caption: Workflow for comprehensive antimicrobial validation.
Comparative Data on Antimicrobial Benzoxazoles
| Compound ID | B. subtilis MIC (µM) | E. coli MIC (µM) | C. albicans MIC (µM) | Reference Drug (MIC, µM) | Source |
| 1 | 0.68 x 10⁻³ | > 0.01 | 0.34 x 10⁻³ | Ofloxacin (Bac: 3.46 x 10⁻³), Fluconazole (Fun: 2.05 x 10⁻³) | [8] |
| 10 | 1.14 x 10⁻³ | > 0.01 | 4.56 x 10⁻³ | Ofloxacin (Bac: 3.46 x 10⁻³), Fluconazole (Fun: 2.05 x 10⁻³) | [8] |
| 24 | 2.80 x 10⁻³ | 1.40 x 10⁻³ | > 0.01 | Ofloxacin (Bac: 3.46 x 10⁻³), Fluconazole (Fun: 2.05 x 10⁻³) | [8] |
Validating Anti-inflammatory Potential: COX Enzyme Inhibition
Inflammation is a key pathological process in many diseases, and the cyclooxygenase (COX) enzymes are central players.[3] Benzoxazole derivatives have been investigated as anti-inflammatory agents, often by targeting COX-2.[13]
Primary Validation: In Vitro COX Inhibition Assay
A direct enzymatic assay is the most definitive way to confirm that a benzoxazole derivative inhibits COX activity. Fluorometric screening kits are commercially available and well-suited for this purpose.[14]
Experimental Protocol: Fluorometric COX-2 Inhibition Assay
-
Enzyme Preparation: Reconstitute human recombinant COX-2 enzyme in the provided assay buffer.
-
Compound Incubation: In a 96-well plate, add the assay buffer, COX cofactor, and the benzoxazole test compound or a known inhibitor (e.g., Celecoxib).[14] Add the COX-2 enzyme and incubate briefly to allow for inhibitor binding.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction. The COX enzyme converts arachidonic acid into Prostaglandin G2.
-
Detection: Add a fluorescent probe that reacts with Prostaglandin G2 to produce a stable, highly fluorescent product.
-
Data Acquisition: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) over time. The rate of fluorescence increase is proportional to COX-2 activity.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to an uninhibited control. Determine the IC50 value for enzyme inhibition.
Cross-Validation Strategy for Anti-inflammatory Data
-
Selectivity Profiling: The key to modern anti-inflammatory drug design is selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects. Therefore, it is essential to perform the same inhibition assay using the COX-1 isozyme. The ratio of IC50 (COX-1) / IC50 (COX-2) gives the Selectivity Index.
-
Cell-Based Confirmation: Validate the findings from the isolated enzyme assay in a more complex biological system. For example, use lipopolysaccharide (LPS)-stimulated macrophage cells and measure the production of Prostaglandin E2 (a downstream product of COX activity) via an ELISA assay. This confirms that the compound can access and inhibit the enzyme within a cellular context.
Arachidonic Acid Signaling Pathway
Caption: The COX pathway and the target for selective benzoxazole inhibitors.
Conclusion
The biological activities of the benzoxazole scaffold are vast and promising. However, the value of these findings is directly proportional to their reproducibility and reliability. By adopting a multi-tiered cross-validation strategy—employing orthogonal assays, testing on diverse biological systems (multiple cell lines or microbial strains), assessing selectivity, and confirming results in cell-based models—researchers can build a robust and compelling case for their lead compounds. This rigorous approach is indispensable for separating true therapeutic potential from experimental artifacts, ultimately accelerating the path of novel benzoxazoles from the laboratory to the clinic.
References
-
Chakole, R. D. et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504. [Link]
-
Akhila, S. et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12), 334-342. [Link]
-
Kakkar, S. et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 88. [Link]
-
Wong, X. Y., & Yap, B. C. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Journal of Molecular Structure, 1295, 136716. [Link]
-
Osmaniye, D. et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112979. [Link]
-
Kafarska, P. et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 53(5), 789-803. [Link]
-
El-Gamal, K. M., & Zaky, H. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Journal of the Iranian Chemical Society, 21(4), 1-35. [Link]
-
Bhavani, S., & Dr. K. Theymoli. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 4(6), 114-117. [Link]
-
Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 94. [Link]
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]
-
Bruno, G. et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Medicinal Research Reviews. [Link]
-
ResearchGate. (n.d.). Cross-validation approaches. [Link]
-
Mohammed Rageeb Mohammed Usman, et al. (2012). Synthesis and Pharmacological Screening of Some Benzoxazole Derivatives as Anti-inflammatory Agents. IOSR Journal of Pharmacy, 2(3), 374-379. [Link]
-
Biology LibreTexts. (2021). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]
-
Wang, X. et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5122. [Link]
-
BMG LABTECH. (n.d.). The minimum inhibitory concentration of antibiotics. [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. journal.ijresm.com [journal.ijresm.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. bmglabtech.com [bmglabtech.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
